lithium;5-methylcyclopenta-1,3-diene
Overview
Description
Lithium;5-methylcyclopenta-1,3-diene is a useful research compound. Its molecular formula is C6H7Li and its molecular weight is 86.1 g/mol. The purity is usually 95%.
The exact mass of the compound Methylcyclopentadienyllithium is 86.07077866 g/mol and the complexity rating of the compound is 37.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Proteomic Profiling
Methylcyclopentadienyllithium plays a role in chemical proteomics, particularly in the context of methylation processes. Methylation is crucial for modifying the structure and function of various biomolecules, including proteins, DNA, RNA, and metabolites. Methyl groups are typically installed into biomolecules by methyltransferases (MTs), and methylcyclopentadienyllithium can be involved in these processes. This has significant implications in disease research, especially cancer, as deregulated MT activity contributes to numerous diseases (Horning et al., 2016).
Antimicrobial Activity of Heterocyclic Compounds
In the pharmaceutical industry, heterocyclic chemistry, which often involves compounds like methylcyclopentadienyllithium, is crucial. Heterocyclic molecules containing nitrogen and oxygen have shown potent biological activities, including antimicrobial properties. This has major implications for developing new antibacterial and antifungal agents, particularly in light of drug resistance and side effects associated with current treatments (Al-Ostoot et al., 2018).
Influence in Fruit Ripening
Methylcyclopentadienyllithium and its analogues have been studied for their effects on the postharvest ripening of fruits, such as Actinidia arguta. These compounds can delay ripening, reduce weight loss, and maintain higher levels of certain antioxidants, making them useful in agricultural research and food preservation (Wang et al., 2015).
Fuel Additive Research
In the context of fuels, methylcyclopentadienyllithium-related compounds like Methyl-cyclopentadienyl Manganese Tricarbonyl (MMT) have been used to improve octane rating and antiknock properties. Research into these additives provides insights into their impact on combustion characteristics, emissions, and engine performance (Geng & Zhang, 2015).
Properties
IUPAC Name |
lithium;5-methylcyclopenta-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.Li/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCHKRNAYPIRSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507724 | |
Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54061-45-9 | |
Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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